1-(Undeca-5,6-dien-5-yl)-1H-pyrrole
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Overview
Description
1-(Undeca-5,6-dien-5-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The unique structure of this compound, with an undeca-5,6-dien-5-yl side chain, makes it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Undeca-5,6-dien-5-yl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrrole and 5,6-dien-5-yl alkyl halide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: The alkyl halide is added dropwise to a solution of pyrrole in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Undeca-5,6-dien-5-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid) in sulfuric acid, sulfonating agents (sulfur trioxide) in fuming sulfuric acid.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrroles, nitropyrroles, sulfonated pyrroles.
Scientific Research Applications
1-(Undeca-5,6-dien-5-yl)-1H-pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, such as drug development for various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Undeca-5,6-dien-5-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Undeca-5,6-dien-5-yl)-1H-pyrrole: Unique due to its undeca-5,6-dien-5-yl side chain.
1-(Deca-5,6-dien-5-yl)-1H-pyrrole: Similar structure but with a shorter side chain.
1-(Dodeca-5,6-dien-5-yl)-1H-pyrrole: Similar structure but with a longer side chain.
Uniqueness
This compound stands out due to its specific side chain length, which can influence its chemical reactivity and biological activity. The presence of the undeca-5,6-dien-5-yl group provides unique steric and electronic properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
189517-08-6 |
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Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
InChI |
InChI=1S/C15H23N/c1-3-5-7-8-12-15(11-6-4-2)16-13-9-10-14-16/h8-10,13-14H,3-7,11H2,1-2H3 |
InChI Key |
AEWYLVTUYMGOLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C=C(CCCC)N1C=CC=C1 |
Origin of Product |
United States |
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